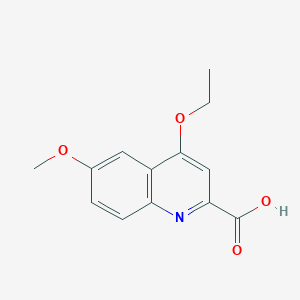

4-Ethoxy-6-methoxyquinoline-2-carboxylic acid

説明

Synthesis Analysis

Quinoline, the core structure of 4-Ethoxy-6-methoxyquinoline-2-carboxylic acid, has versatile applications in the fields of industrial and synthetic organic chemistry . Various synthesis protocols have been reported for the construction of this scaffold . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular weight of this compound is 247.25 g/mol. The InChI code of the compound is 1S/C13H13NO4/c1-3-18-12-7-11 (13 (15)16)14-10-5-4-8 (17-2)6-9 (10)12/h4-7H,3H2,1-2H3, (H,15,16).Chemical Reactions Analysis

Quinoline and its derivatives have been synthesized using various protocols . For example, 4-hydroxyquinoline is prepared from aniline and diethyl ethoxymethylenemalonate involving a series of reactions .Physical and Chemical Properties Analysis

The physical form of this compound is solid.科学的研究の応用

Isolation from Plant Sources

4-Ethoxy-6-methoxyquinoline-2-carboxylic acid, a type of quinoline-2-carboxylic acid, has been identified in plant species like Ephedra. Notably, in the Ephedra pachyclada ssp. sinaica, researchers isolated a new quinoline-2-carboxylic acid derivative, 4-hydroxy-6-methoxyquinoline-2-carboxylic acid, alongside other related compounds. This highlights the compound's presence and potential bioactive role in plant biochemistry (Starratt & Caveney, 1996).

Role in Medicinal Chemistry

Quinoline derivatives, such as this compound, are significant in medicinal chemistry, especially as antibacterial agents. A study synthesized and evaluated a series of 1-cyclopropyl-6-fluoro-8-alkoxyquinoline-3-carboxylic acids for their antibacterial activity. The study found that certain derivatives showed equivalent antibacterial activity against various bacteria strains and a reduced potential for side effects compared to other quinolones (Sánchez et al., 1995).

Applications in Organic Synthesis

Quinoline derivatives are also pivotal in organic synthesis. For instance, the study of ethoxyquin salts in human lymphocytes in vitro revealed their potential use as preservatives, given their cytotoxicity and ability to induce apoptosis. This study is part of broader research aimed at finding new preservatives, given the adverse effects observed with feeds containing ethoxyquin (Blaszczyk & Skolimowski, 2007).

Fluorescent Properties for Biomedical Analysis

6-Methoxy-4-quinolone, a compound closely related to this compound, is recognized for its strong fluorescence across a wide pH range in aqueous media, making it a valuable fluorophore for biomedical analysis. Its stability against light and heat and its strong fluorescence in a broad pH range make it an excellent candidate for fluorescent labeling reagents in biomedical assays (Hirano et al., 2004).

Safety and Hazards

特性

IUPAC Name |

4-ethoxy-6-methoxyquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c1-3-18-12-7-11(13(15)16)14-10-5-4-8(17-2)6-9(10)12/h4-7H,3H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMYJOASVCUDNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC2=C1C=C(C=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

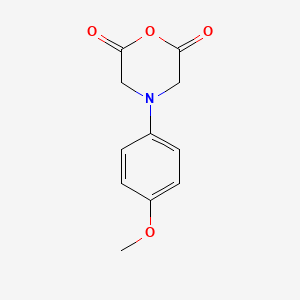

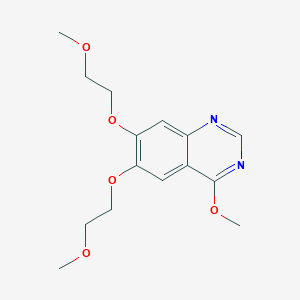

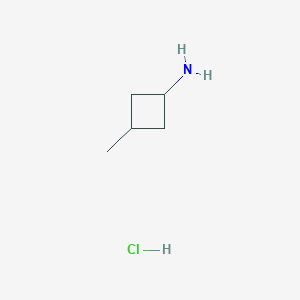

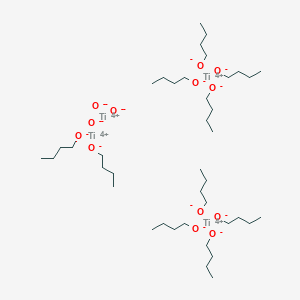

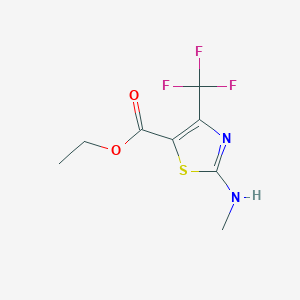

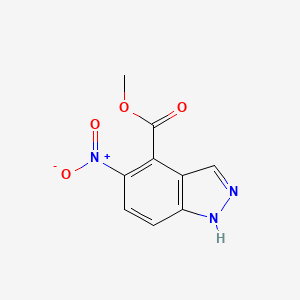

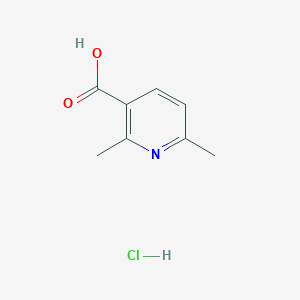

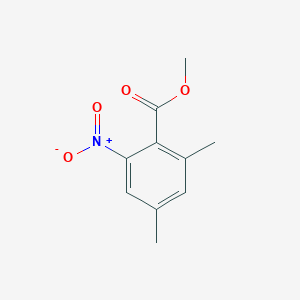

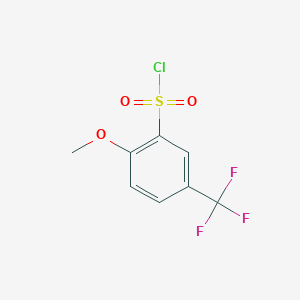

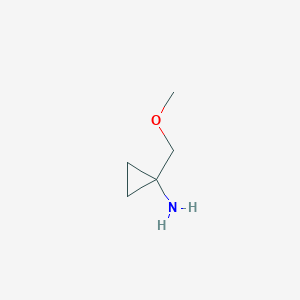

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1453020.png)

![4-Chloro-N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]benzamide](/img/structure/B1453021.png)

![5-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1453025.png)

![2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1453039.png)